molecular formula C7H12N4 B1419640 (4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine CAS No. 933716-16-6

(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine

Cat. No.: B1419640
CAS No.: 933716-16-6
M. Wt: 152.2 g/mol
InChI Key: GIEZCPGQAVWKHS-UHFFFAOYSA-N
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Description

(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine is a heterocyclic compound that features a pyrazolo-pyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrazole derivative, the reaction can proceed through nucleophilic substitution and cyclization steps to form the desired pyrazolo-pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens or other functional groups onto the pyrazolo-pyridine ring .

Scientific Research Applications

(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific kinases or modulation of receptor-mediated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine is unique due to its specific functional group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-3-7-5-4-9-2-1-6(5)10-11-7/h9H,1-4,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEZCPGQAVWKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine
Reactant of Route 2
(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine
Reactant of Route 3
(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine
Reactant of Route 4
(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine
Reactant of Route 5
(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine
Reactant of Route 6
(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine

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